molecular formula C17H14N2O5S2 B2702052 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide CAS No. 896360-06-8

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide

Katalognummer: B2702052
CAS-Nummer: 896360-06-8
Molekulargewicht: 390.43
InChI-Schlüssel: DUKNKOQDTZVRED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiazole/thiadiazole/benzothiazole based thiazolidin-4-one derivatives have been evaluated as potential inhibitors of the main protease of SARS-CoV-2 . Among the fifteen compounds chosen, five compounds showed inhibitory activity .


Synthesis Analysis

The structures of these compounds were confirmed by elemental analysis and spectroscopically . The presence of certain substituents on the benzothiazole ring in combination with substitution on a benzene ring is beneficial for the inhibitory activity .


Molecular Structure Analysis

The molecular structure of these compounds involves a benzothiazole ring and a benzene ring with various substituents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds likely involve the formation of the thiazolidin-4-one ring and the introduction of various substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on the specific substituents present on the benzothiazole and benzene rings .

Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity

Research into benzamide derivatives has revealed their potential in modulating cardiac electrophysiological properties. For instance, compounds structurally related to N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(methylsulfonyl)benzamide have shown promise as selective class III antiarrhythmic agents. These substances, including benzamides and sulfonamides, exhibit potent activity in vitro and in vivo, suggesting their utility in treating reentrant arrhythmias and improving cardiac safety profiles (Morgan et al., 1990).

Antimicrobial and Antifungal Properties

Some derivatives of sulfonyl-substituted nitrogen-containing heterocycles, which share a functional relationship with the target compound, have been investigated for their antimicrobial and antifungal activities. These studies have identified compounds with significant sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida albicans (Sych et al., 2019). This research underscores the potential of such compounds in developing new antimicrobial agents.

Anticancer Potential

Research into benzamide and sulfonamide derivatives has also extended into the realm of cancer treatment. Certain derivatives have been synthesized with the aim of exploring their pro-apoptotic activities as anticancer agents. One study demonstrated that specific indapamide derivatives exhibited significant growth inhibition on melanoma cell lines, highlighting the potential of these compounds in oncology (Yılmaz et al., 2015).

Supramolecular Gelators

In the field of materials science, N-(thiazol-2-yl) benzamide derivatives have been synthesized and evaluated for their gelation behavior. The investigation into their structural features and the role of methyl functionality has led to insights into their application as supramolecular gelators, which could be relevant for the development of novel materials with specialized applications (Yadav & Ballabh, 2020).

Wirkmechanismus

These compounds have been found to inhibit the main protease of SARS-CoV-2, which is crucial for the virus’s replication .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structures and properties . Some of these compounds were found to affect the cellular viability of human normal MRC-5 cells .

Eigenschaften

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-26(21,22)11-4-2-10(3-5-11)16(20)19-17-18-12-8-13-14(9-15(12)25-17)24-7-6-23-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKNKOQDTZVRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.